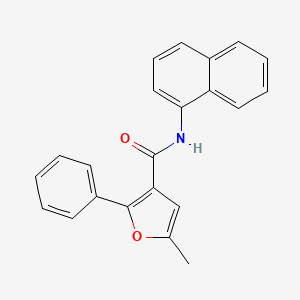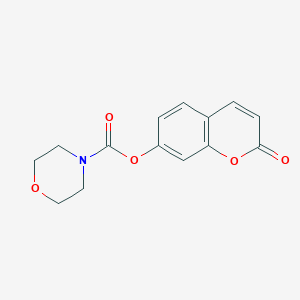
2-(4-fluorobenzyl)naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorobenzyl)naphthoquinone, also known as FBNQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. FBNQ is a derivative of naphthoquinone, a naturally occurring compound found in various plants. FBNQ is synthesized through a multi-step process, which involves the reaction of 2-hydroxy-1,4-naphthoquinone with 4-fluorobenzyl bromide.
Aplicaciones Científicas De Investigación
2-(4-fluorobenzyl)naphthoquinone has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
In materials science, this compound has been used as a building block for the synthesis of various organic materials, such as polymers, dendrimers, and nanoparticles. This compound has also been used as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizer, which in turn generates reactive oxygen species that can kill cancer cells.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorobenzyl)naphthoquinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to DNA damage and cell death. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of various genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from the mitochondria. This compound has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase, which is associated with the inhibition of topoisomerase II activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-fluorobenzyl)naphthoquinone has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound has been shown to exhibit potent anti-cancer activity at low concentrations, making it an attractive compound for further study. This compound is also highly selective for cancer cells, with minimal toxicity towards normal cells, making it a potential therapeutic agent for cancer treatment. However, this compound has some limitations for lab experiments, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Direcciones Futuras
In the future, 2-(4-fluorobenzyl)naphthoquinone could be further studied for its potential applications in various fields, including medicinal chemistry, materials science, and photodynamic therapy. This compound could be modified to improve its solubility and bioavailability, making it a more effective therapeutic agent. This compound could also be studied for its potential applications in combination therapy, where it could be used in combination with other anti-cancer agents to enhance their efficacy and reduce their toxicity. Finally, this compound could be studied for its potential applications in imaging and diagnostics, where it could be used as a fluorescent probe for cancer detection and imaging.
Métodos De Síntesis
The synthesis of 2-(4-fluorobenzyl)naphthoquinone involves a multi-step process, which starts with the reaction of 2-hydroxy-1,4-naphthoquinone with 4-fluorobenzyl bromide. This reaction is catalyzed by a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound. The overall yield of this synthesis method is around 40-50%.
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methyl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-13-7-5-11(6-8-13)9-12-10-16(19)14-3-1-2-4-15(14)17(12)20/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQNPOUZRFAPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5881246.png)
![N-(tert-butyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetamide](/img/structure/B5881247.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
![N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)
![2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)
![2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881269.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)